Imidazo(1,2-b)pyridazine, specifically the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-, is a derivative of the imidazo(1,2-b)pyridazine scaffold, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system. The unique structural features of this compound contribute to its biological activity and interaction with various molecular targets.
The synthesis of imidazo(1,2-b)pyridazines typically involves several methods, including cyclization reactions and functionalization techniques.
Methods:
Technical Details:
The molecular structure of 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- can be described as follows:
The chemical reactivity of imidazo(1,2-b)pyridazine derivatives is influenced by their electronic structure and substituents.
Reactions:
Technical Details:
The mechanism of action for imidazo(1,2-b)pyridazine derivatives involves their interaction with specific biological targets:
The physical and chemical properties of imidazo(1,2-b)pyridazines are critical for their application in medicinal chemistry:
Imidazo(1,2-b)pyridazine derivatives have several scientific uses:
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-enriched bicyclic heterocycle consisting of a fused imidazole and pyridazine ring system. This architecture confers unique physicochemical properties that make it a privileged structure in drug design. The pyridazine ring’s high dipole moment (approximately 3.94 D) facilitates strong electrostatic interactions with biological targets, while its electron-deficient nature enables π-π stacking and charge-transfer complexes with protein residues [1] [3]. Critically, the pyridazine nitrogen can act as a hydrogen bond acceptor, enhancing binding affinity to enzymes and receptors inaccessible to carbocyclic analogs [3]. This scaffold also demonstrates improved aqueous solubility compared to phenyl-based systems, addressing a key limitation in pharmacokinetic optimization [1]. The molecular geometry permits extensive functionalization at C-2, C-3, C-6, and C-8 positions, enabling precise modulation of steric and electronic properties [2]. These attributes collectively explain its prevalence in therapeutics targeting kinases, GPCRs, and CNS receptors.
Table 1: Comparative Physicochemical Properties of Imidazo[1,2-b]pyridazine vs. Related Heterocycles
Heterocycle | Dipole Moment (D) | LogP (Avg) | H-Bond Acceptors | Aqueous Solubility (µg/mL) |
---|---|---|---|---|
Imidazo[1,2-b]pyridazine | 3.94 | 1.8 | 3 | 85 |
Benzimidazole | 2.25 | 2.3 | 2 | 32 |
Imidazo[1,2-a]pyridine | 3.12 | 2.1 | 2 | 47 |
Indole | 2.11 | 2.6 | 1 | 18 |
Imidazo[1,2-b]pyridazine chemistry originated in the 1960s with Yoneda’s pioneering syntheses, but remained largely unexplored until kinase inhibitor research accelerated its development. The scaffold’s breakthrough occurred in 2012 with FDA approval of ponatinib (Iclusig®), a pan-BCR-ABL inhibitor for drug-resistant chronic myeloid leukemia [1]. This drug exemplifies the scaffold’s capacity to target ATP-binding pockets, where the imidazo[1,2-b]pyridazine core forms critical hydrogen bonds with kinase hinge regions via N1 and C2-H [3]. Another landmark molecule, gandotinib (LY-2784544), reached Phase II trials for myeloproliferative disorders by inhibiting JAK2 (IC₅₀ = 11 nM) [1] [3]. The period 2010–2020 witnessed diversification into non-oncological applications, including PDE10 inhibitors for neurological disorders (e.g., patents WO2011051342A1, US8716282B2) [6] [7]. The synthesis evolution is equally notable: early routes relied on condensations of α-halo carbonyls with 3-aminopyridazines, but recent advances employ cross-coupling reactions (e.g., Suzuki-Miyaura) for C3 and C6 derivatization, enabling access to complex analogs like 3-(pyridinyl)-8-morpholinyl derivatives [1] [2].
Table 2: Key Milestones in Imidazo[1,2-b]pyridazine Drug Discovery
Year | Milestone | Significance |
---|---|---|
1964 | First CNS activity reports (Nitta et al.) | Analgesic/sedative effects in animal models |
2012 | FDA approval of ponatinib | Validation in oncology; targeting BCR-ABL T315I mutant |
2015 | Gandotinib Phase II trials | JAK2 inhibition for myeloproliferative disorders |
2021 | Radiotracer development (Ki = 11 nM for amyloid plaques) | Application in Alzheimer’s diagnosis |
2024 | Antifungal agents for eumycetoma | Expansion into neglected tropical diseases |
The strategic functionalization of imidazo[1,2-b]pyridazine is exemplified by the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine (CAS 1298030-18-8, C₁₉H₂₃N₅O₂, MW 353.4 g/mol). Its substituents synergistically modulate bioactivity:
This derivative (JNJ-42396302) entered clinical pharmacokinetic studies (NCT01732237), underscoring its drug-like properties [2]. Synthesis typically involves Pd-catalyzed coupling between 3-amino-6-bromopyridazine and α-bromoketones, followed by nucleophilic aromatic substitution at C8 with morpholine and Suzuki-Miyaura coupling for C3 pyridinyl installation [2] [4]. The 2-methoxyethyl chain is incorporated via pyridinyl precursor functionalization using Williamson ether synthesis [2].
Table 3: Substituent Contributions in Target Compound
Position | Substituent | Role in Bioactivity | Physicochemical Impact |
---|---|---|---|
C2 | Methyl | Metabolic stabilization; electron density modulation | ↓ Metabolic oxidation; ↑ logD by 0.4 |
C3 | 6-(2-Methoxyethyl)pyridinyl | Target binding via π-stacking; H-bond acceptance | ↓ cLogP by 0.8; ↑ solubility (2.5x) |
C8 | 4-Morpholinyl | Solvent interaction; salt formation | ↑ Water solubility; pKa ~7.1 |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0